

A Comparative Guide to the Selectivity of LDN-209929 and LDN-192960

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Compound of Interest

Compound Name: LDN-209929 dihydrochloride

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This guide provides a detailed comparison of the kinase inhibitor selectivity profiles of LDN-209929 and LDN-192960 for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.

Introduction

LDN-192960 was initially identified as a potent inhibitor of Haspin kinase, a serine/threonine kinase essential for the proper alignment of chromosomes during mitosis. However, subsequent profiling revealed significant off-target activity, most notably against Dual-specificity tyrosine-regulated kinase 2 (DYRK2). LDN-209929 was developed as an optimized analog of LDN-192960 with the goal of improving selectivity for Haspin kinase. This guide outlines the key differences in the selectivity profiles of these two compounds.

Selectivity Profile Comparison

The inhibitory activity of LDN-209929 and LDN-192960 has been assessed against a panel of kinases. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their potency and selectivity.



Kinase Target	LDN-209929 IC50 (nM)	LDN-192960 IC50 (nM)	Reference
Haspin	<60	10	[1]
DYRK2	9900	48	[1][2]
DYRK1A	Not Reported	100	[2]
DYRK3	Not Reported	19	[2]
CLK1	Not Reported	210	[2]
PIM1	Not Reported	720	[2]

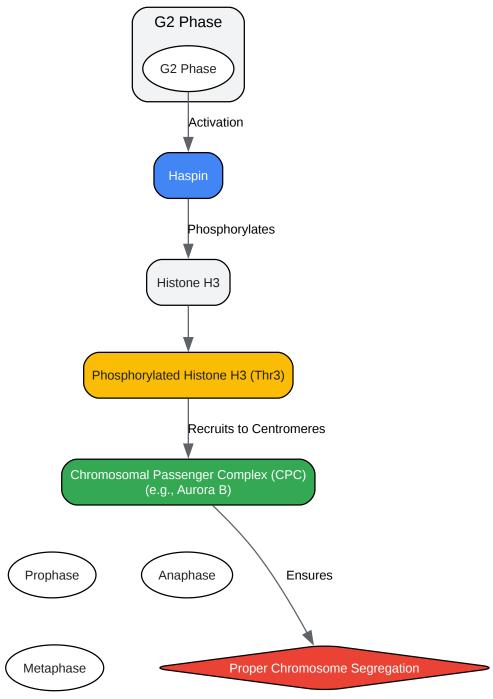
Key Observation: LDN-209929 demonstrates a significantly improved selectivity for Haspin over DYRK2, with a 180-fold greater IC50 value for DYRK2 compared to its potent inhibition of Haspin. In contrast, LDN-192960 is a potent dual inhibitor of both Haspin and DYRK2, and also shows considerable activity against other members of the DYRK family and other kinases like CLK1 and PIM1.[1][2]

Signaling Pathway Context

Haspin kinase plays a crucial role in the G2/M phase of the cell cycle. Its primary known substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph). This phosphorylation event is a key step in the recruitment of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromeres. The proper localization of the CPC is essential for accurate chromosome segregation during mitosis. Inhibition of Haspin disrupts this process, leading to mitotic defects.



Role of Haspin in G2/M Transition



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Role of Haspin in Mitotic Progression



Experimental Protocols

The determination of kinase inhibitor selectivity is a critical step in drug discovery. A common method for this is a biochemical kinase assay, often performed in a high-throughput format. Below is a generalized protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay, which is a common method for determining IC50 values.

Objective: To determine the concentration at which a test compound (e.g., LDN-209929 or LDN-192960) inhibits 50% of the activity of a specific kinase.

Materials:

- Purified recombinant kinase (e.g., Haspin, DYRK2)
- Kinase-specific substrate (e.g., biotinylated peptide)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
- Test compounds (LDN-209929, LDN-192960) serially diluted in DMSO
- Detection reagents:
 - Europium-labeled anti-phospho-substrate antibody
 - Streptavidin-Allophycocyanin (SA-APC)
- Stop solution (e.g., EDTA)
- 384-well microplates
- Plate reader capable of TR-FRET measurements

Procedure:

 Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 μL) of each dilution into the wells of a 384-well plate. Include control

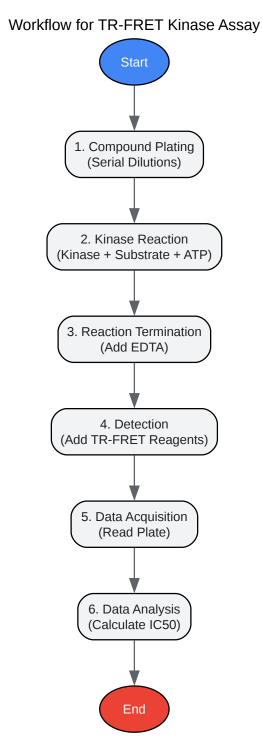


wells with DMSO only (no inhibitor).

Kinase Reaction:

- Prepare a kinase/substrate master mix in kinase assay buffer.
- Add the kinase/substrate mix to the wells containing the test compounds.
- Initiate the kinase reaction by adding ATP to all wells.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Reaction Termination: Stop the kinase reaction by adding a stop solution containing EDTA.
- Detection:
 - Add the detection reagents (Europium-labeled antibody and SA-APC) to all wells.
 - Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes)
 to allow for antibody binding.
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
- Data Analysis:
 - Calculate the TR-FRET ratio (e.g., 665 nm emission / 620 nm emission).
 - Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.





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TR-FRET Kinase Assay Workflow



Conclusion

The data presented in this guide highlights the successful optimization of LDN-192960 to yield LDN-209929, a more selective inhibitor of Haspin kinase. While LDN-192960 acts as a potent dual inhibitor of Haspin and DYRK2, LDN-209929 demonstrates a significantly reduced affinity for DYRK2, making it a more suitable tool for specifically probing the biological functions of Haspin. Researchers should consider these distinct selectivity profiles when selecting an inhibitor for their studies to ensure that the observed biological effects can be confidently attributed to the inhibition of the intended target.

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